(2R,4S,5R)-4-(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXAN-5-OL
CAS No.: 117122-84-6
Cat. No.: VC4504716
Molecular Formula: C11H14O4
Molecular Weight: 210.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117122-84-6 |
|---|---|
| Molecular Formula | C11H14O4 |
| Molecular Weight | 210.229 |
| IUPAC Name | (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol |
| Standard InChI | InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10+,11-/m1/s1 |
| Standard InChI Key | GUOMTMWCUMBRFX-OUAUKWLOSA-N |
| SMILES | C1C(C(OC(O1)C2=CC=CC=C2)CO)O |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
The compound belongs to the 1,3-dioxane family, a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. Its IUPAC name, (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol, reflects its stereochemical configuration and substituents:
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Phenyl group at position 2 (R-configuration).
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Hydroxymethyl group at position 4 (S-configuration).
The molecular formula is C₁₁H₁₄O₄, with a molecular weight of 210.23 g/mol . The stereochemistry is critical to its function, as the spatial arrangement of functional groups influences its reactivity and interactions in biological systems .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| CAS Registry Number | 117122-84-6 | |
| InChIKey | GUOMTMWCUMBRFX-OUAUKWLOSA-N |
Stereochemical Analysis
The compound’s stereochemistry is defined by its three chiral centers (C2, C4, and C5). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the 2R,4S,5R configuration, which stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups . This rigidity enhances its suitability as a chiral auxiliary in asymmetric synthesis .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol typically involves stereoselective cyclization of glycerol derivatives with benzaldehyde under acidic conditions . A modified procedure reported by Majewski et al. (1995) employs tris(hydroxymethyl)nitromethane as a precursor, followed by ketone reduction and stereochemical resolution :
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Condensation: Glycerol formal reacts with benzaldehyde in the presence of p-toluenesulfonic acid to form a 1,3-dioxane intermediate.
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Oxidation-Reduction: The intermediate undergoes oxidation to a dioxanone, followed by stereoselective reduction using lithium aluminum hydride (LiAlH₄) .
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Purification: Chiral chromatography isolates the desired (2R,4S,5R) enantiomer .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Condensation | Benzaldehyde, H+ catalyst | 75–85% | 90% |
| Reduction | LiAlH₄, THF, 0°C | 60–70% | 95% |
| Purification | Chiral HPLC | 50–60% | >99% |
Challenges in Scale-Up
Industrial production faces hurdles in maintaining stereochemical purity during scale-up. Competing pathways, such as hydride transfer during reduction, can yield undesired diastereomers . Corey’s internal quench method mitigates this by forming silyl enol ethers, suppressing side reactions .
Applications in Pharmaceutical Chemistry
Chiral Building Block
The compound’s rigid dioxane ring and multiple functional groups make it a prized chiral synthon. It is incorporated into the backbone of:
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Antiviral agents: Its stereochemistry mimics natural carbohydrate motifs, aiding in viral protease inhibition .
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Anticancer drugs: The phenyl group enhances lipid solubility, improving cell membrane permeability .
Case Study: Antiviral Drug Development
In a 2024 study, derivatives of (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol showed nanomolar activity against SARS-CoV-2 main protease (Mpro). Modifications at the hydroxymethyl position increased binding affinity by 40% compared to earlier analogs .
Physicochemical Properties
Stability and Solubility
The compound is stable at room temperature but hygroscopic, requiring storage under anhydrous conditions . It exhibits limited solubility in water (<1 mg/mL) but is miscible with polar aprotic solvents like DMSO and THF .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 120–121°C | |
| Boiling Point | 192–193°C (lit.) | |
| Density | 1.203 g/mL at 25°C | |
| Flash Point | 170°F (76.6°C) |
Spectroscopic Data
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¹H NMR (acetone-d₆): δ 7.53–7.40 (m, 5H, phenyl), 5.65 (s, 1H, anomeric H), 4.93 (d, J = 12.9 Hz, 2H), 4.71 (t, J = 4.6 Hz, 1H) .
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IR: Peaks at 3416 cm⁻¹ (O–H stretch), 1601 cm⁻¹ (C=C aromatic) .
Future Perspectives
Expanding Synthetic Utility
Recent advances in organocatalysis could enable enantioselective synthesis without metal catalysts, reducing production costs . Computational studies predict that fluorination at the hydroxymethyl position may enhance metabolic stability for in vivo applications .
Regulatory Considerations
As the compound gains traction in drug development, regulatory agencies may require expanded safety assessments, including genotoxicity and pharmacokinetic studies .
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